2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

Fluorinated carbonates Electrolyte solvent design Structure-property relationship

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1227308-85-1) is an unsymmetrical, fully fluorinated dialkyl carbonate with molecular formula C₇H₅F₉O₃ and molecular weight 308.10 g·mol⁻¹. The compound features a carbonate core flanked by two distinct fluoroalkyl chains: a pentafluoropropyl group (–CH₂CF₂CF₃) and a tetrafluoropropyl group (–CH₂CF₂CHF₂), yielding a total of nine fluorine atoms asymmetrically distributed across the molecule.

Molecular Formula C7H5F9O3
Molecular Weight 308.10 g/mol
CAS No. 1227308-85-1
Cat. No. B12087188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate
CAS1227308-85-1
Molecular FormulaC7H5F9O3
Molecular Weight308.10 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C7H5F9O3/c8-3(9)5(10,11)1-18-4(17)19-2-6(12,13)7(14,15)16/h3H,1-2H2
InChIKeyZTYXGOSZEAEYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1227308-85-1): A Procurement-Focused Baseline Overview


2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1227308-85-1) is an unsymmetrical, fully fluorinated dialkyl carbonate with molecular formula C₇H₅F₉O₃ and molecular weight 308.10 g·mol⁻¹ . The compound features a carbonate core flanked by two distinct fluoroalkyl chains: a pentafluoropropyl group (–CH₂CF₂CF₃) and a tetrafluoropropyl group (–CH₂CF₂CHF₂), yielding a total of nine fluorine atoms asymmetrically distributed across the molecule [1]. Commercially, it is available at purities of ≥95% to 98% from multiple global suppliers and is catalogued under fluorinated esters or carbonates for research use . Its structure positions it within the broader class of fluorinated linear carbonate solvents and additives investigated for advanced lithium-ion battery electrolytes, where fluorine substitution is correlated with enhanced oxidative stability and modified solid-electrolyte interphase (SEI) chemistry [2].

Why Generic Substitution Fails for 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate: The Asymmetric Fluorination Imperative


Fluorinated dialkyl carbonates cannot be treated as interchangeable commodities in electrolyte formulation because even small differences in fluorine count, substitution position, and symmetry profoundly alter oxidation potential, viscosity, dielectric constant, Li⁺ solvation strength, and SEI film composition [1]. In the partially fluorinated methyl propyl carbonate series studied by Sasaki et al., the fully fluorinated pentafluoropropyl methyl carbonate (PFPMC) exhibited anomalous behaviour: its dielectric constant did not increase with fluorine count as expected, and its viscosity was lower than less-fluorinated analogues despite having the highest molar volume [1]. Theoretical work by Yang et al. further demonstrated that α-position fluorination on linear carbonates is critical for in-situ LiF generation during reduction, which directly governs SEI quality—a property that cannot be predicted from fluorine content alone [2]. The target compound, bearing both a –CH₂CF₂CF₃ (β,β,γ,γ,γ-pentafluorinated) and a –CH₂CF₂CHF₂ (β,β,γ,γ-tetrafluorinated, terminal –CHF₂) chain, presents a unique fluorination topology among commercially available unsymmetrical carbonates. Substituting it with a symmetrical analogue (e.g., bis(2,2,3,3-tetrafluoropropyl) carbonate) or a methyl-terminated variant eliminates the differentiated reduction behaviour at the two alkyl termini and alters the balance between oxidative stability and ionic transport. These class-level findings underscore that generic fluorinated carbonate substitution risks compromising the specific electrochemical performance profile for which the asymmetric pentafluoropropyl–tetrafluoropropyl pairing was designed.

Product-Specific Quantitative Evidence Guide: 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate Differentiation Data


Asymmetric Fluorine Distribution: 9-F Total with 5F/4F Chain Topology Differentiates from Symmetrical and Mono-Fluorinated Carbonates

The target compound possesses nine fluorine atoms asymmetrically distributed as C₂F₅–CH₂–O–C(=O)–O–CH₂–C₂F₄H, yielding two electronically distinct alkyl termini. The symmetrical closest analogue, bis(2,2,3,3-tetrafluoropropyl) carbonate (CAS 1422-70-4), bears eight fluorines (4F per chain) and lacks the terminal –CF₃ group. Conversely, bis(2,2,3,3,3-pentafluoropropyl) carbonate (CAS 154496-21-6) carries ten fluorines (5F per chain) and lacks the terminal –CHF₂ moiety. The unsymmetrical 5F/4F combination of the target compound creates a differential electron-withdrawing effect across the carbonate bridge that is absent in both symmetrical analogues [1]. The terminal –CHF₂ group in the tetrafluoropropyl chain retains a C–H bond capable of hydrogen-involving interfacial reactions distinct from the fully fluorinated –CF₃ terminus [2].

Fluorinated carbonates Electrolyte solvent design Structure-property relationship

Oxidative Stability Correlation: Higher Fluorine Content on Carbonate Alkyl Chains Increases Oxidative Decomposition Potential

In the systematic study of partially fluorinated methyl propyl carbonate (MPC) derivatives by Sasaki et al., oxidative decomposition potentials showed a clear positive correlation with the number of fluorine atoms on the propyl chain [1]. The fully fluorinated pentafluoropropyl methyl carbonate (PFPMC), a close structural relative of the target compound sharing the pentafluoropropyl moiety, exhibited the highest oxidative stability within that series. Although the target compound itself was not measured in that study, the class-level trend predicts that its nine-fluorine substitution level places its oxidation potential between that of methyl 2,2,3,3-tetrafluoropropyl carbonate (4F on fluoroalkyl chain) and bis(pentafluoropropyl) carbonate (10F total) [1]. The Bolloli et al. study on LiTFSI-based electrolytes confirmed that increasing the degree of fluorination of linear carbonates systematically shifts the electrochemical stability window to higher anodic potentials [2].

Oxidative stability High-voltage electrolyte Fluorinated solvent

Viscosity Anomaly of Pentafluoropropyl-Containing Carbonates: Lower Viscosity Despite Higher Molar Volume

Sasaki et al. reported that among partially fluorinated methyl propyl carbonate derivatives, 2,2,3,3,3-pentafluoropropyl methyl carbonate (PFPMC) exhibited lower viscosity than other fluorinated MPC derivatives despite possessing the highest molar volume—a counter-intuitive finding attributed to weakened intermolecular interactions due to extensive fluorination [1]. The target compound shares the pentafluoropropyl motif and thus is predicted to benefit from this viscosity-lowering effect relative to non-fluorinated or lightly fluorinated linear carbonates. Lower viscosity directly correlates with higher ionic conductivity (σ ∝ 1/η) at a given salt concentration, as established in the Bolloli et al. comprehensive study of fluorinated carbonate transport properties [2].

Electrolyte viscosity Ionic conductivity Fluorinated carbonate transport properties

SEI-Forming Capability via α-Position Fluorination: In-Situ LiF Generation During First Reduction

Yang et al. demonstrated through quantum chemical calculations that linear carbonates fluorinated at the α-position (i.e., on the carbon adjacent to the carbonate oxygen) readily produce LiF in situ upon electrochemical reduction, a key contributor to a stable, low-impedance SEI [1]. The target compound features both a –CH₂– group α to the carbonate oxygen on each chain, with β-fluorination providing inductive electron withdrawal. In the tetrafluoropropyl chain (–CH₂CF₂CHF₂), the α-CH₂ is adjacent to a –CF₂– group, while in the pentafluoropropyl chain (–CH₂CF₂CF₃), the α-CH₂ is adjacent to a –CF₂– followed by –CF₃. This dual α-CH₂ architecture with differentiated β-fluorination environments is structurally distinct from carbonates carrying –CF₃ or –CHF₂ directly at the α-position [1]. The Bolloli study confirms that fluorinated linear carbonates in LiTFSI electrolytes form protective AlF₃ films on the aluminium current collector, suppressing corrosion—a property correlated with the fluorine substitution pattern [2].

Solid electrolyte interphase LiF-rich SEI Fluorinated carbonate additive

Electrolyte Co-Solvent Compatibility: Fluorinated Linear Carbonates Enable LiTFSI-Based Safer Electrolytes

Bolloli et al. demonstrated that fluorinated linear carbonates, when used as co-solvents with LiTFSI salt, enable the complete replacement of LiPF₆—the industry-standard but thermally unstable lithium salt—while simultaneously suppressing aluminium current collector corrosion through in-situ AlF₃ film formation [1]. The study showed that the degree of fluorination directly influences the ability to form a protective AlF₃ layer. The target compound, with its nine fluorine atoms, falls within the high-fluorination regime that the Bolloli study associates with effective Al protection. In contrast, non-fluorinated linear carbonates (DMC, DEC, EMC) fail to suppress Al corrosion in LiTFSI electrolytes, precluding their use in safer LiTFSI-based systems [1]. Additionally, early work by Yokoyama et al. (Mitsui Chemicals, US Patent 5,847,188) established that asymmetric fluorinated carbonates including 2,2,2-trifluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate possess excellent anti-oxidation properties, supporting their use as specialty electrolyte solvents [2].

LiTFSI electrolyte Aluminium corrosion protection Non-flammable electrolyte

Best-Fit Research and Industrial Application Scenarios for 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent (>4.5 V vs. Li/Li⁺)

The class-level oxidative stability trend established by Sasaki et al. [1] predicts that the nine-fluorine substitution of the target compound provides sufficient anodic stability to withstand cathode operating potentials above 4.5 V. In formulations targeting LiNi₀.₅Mn₁.₅O₄ (LNMO) spinel or high-nickel NMC cathodes (e.g., NMC811), the compound serves as a linear carbonate co-solvent that resists oxidative decomposition better than conventional EMC or DMC. The Bolloli et al. findings confirm that fluorinated linear carbonates in LiTFSI-based electrolytes maintain electrochemical stability at elevated potentials while passivating the aluminium current collector [2]. Recommended use: 10–50 wt% as co-solvent with cyclic carbonates (FEC, EC) and LiTFSI or LiPF₆.

Non-Flammable, Safer Electrolyte Formulation with LiTFSI Salt

Replacing LiPF₆ with LiTFSI eliminates HF generation and thermal runaway risks associated with LiPF₆ hydrolysis, but LiTFSI corrodes aluminium at high potentials. The Bolloli study demonstrated that highly fluorinated linear carbonates suppress this corrosion via AlF₃ film formation [1]. The target compound's nine-fluorine architecture, with fluorination on both alkyl chains, is expected to release fluoride species upon initial cycling to passivate the Al surface. This application scenario is particularly relevant for large-format cells (EV, grid storage) where safety and longevity are paramount. Formulation guidance: 1 M LiTFSI in target compound / FEC (70:30 to 90:10 w/w), optionally with 5–15 wt% 4-fluoroethylene carbonate as SEI additive per the methyl tetrafluoropropyl carbonate patent precedent [2].

SEI-Engineering Additive for Silicon-Anode or Lithium-Metal Batteries

The α-position fluorination analysis by Yang et al. predicts that the target compound generates LiF in situ upon reduction, contributing to a mechanically robust and ionically conductive SEI [1]. This is especially critical for silicon-based anodes (which undergo >300% volume expansion) and lithium-metal anodes (which suffer from dendritic growth). The unsymmetrical structure offers differentiated reduction reactivity at the –CHF₂ vs. –CF₃ termini, potentially enabling staged SEI formation. The compound is recommended as an additive at 1–5 wt% in conventional carbonate electrolytes or as a co-solvent at 10–20 wt% in fluorinated electrolyte blends for next-generation anode materials.

Specialty Organic Synthesis Intermediate and Fluorinated Building Block

Beyond battery applications, the compound serves as a fluorinated carbonate ester building block for synthesizing unsymmetrical polyfluorinated molecules [1]. The Mitsui Chemicals patent family (US 5,847,188) explicitly claims asymmetric fluorinated carbonates as synthetic intermediates for pharmaceuticals and agricultural chemicals [2]. The pentafluoropropyl and tetrafluoropropyl groups impart hydrophobicity, metabolic stability, and unique electronic properties to derived molecules. Research procurement for medicinal chemistry, agrochemical lead optimization, or fluoropolymer precursor synthesis represents a valid, non-battery use case supported by the patent literature.

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